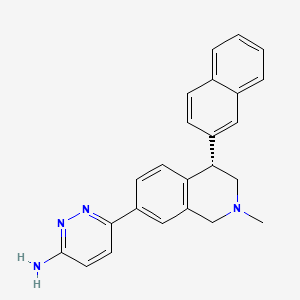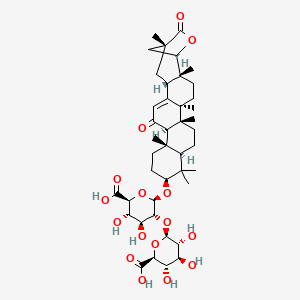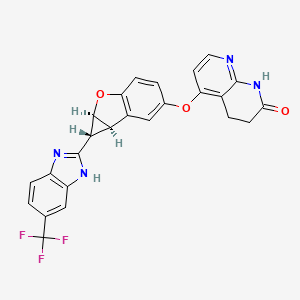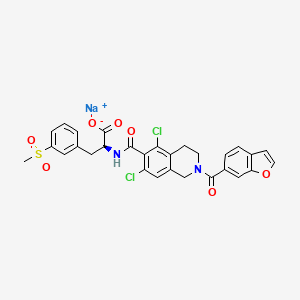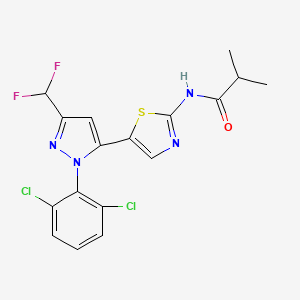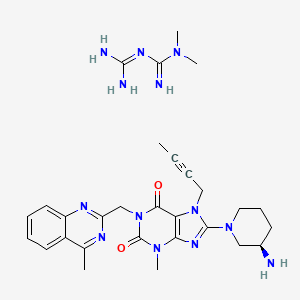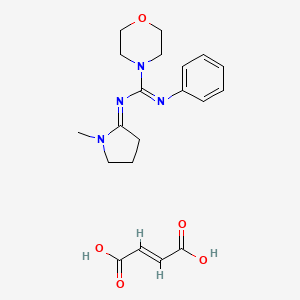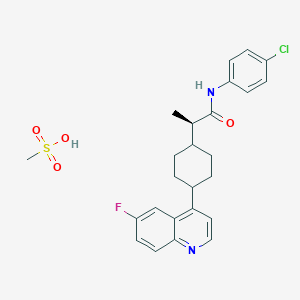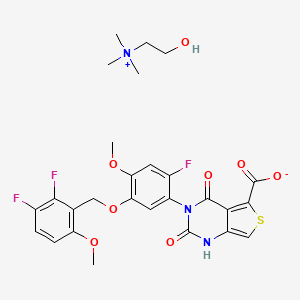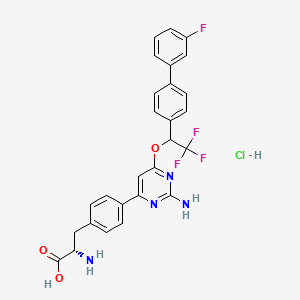
LP533401 hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LP-533401 hydrochloride is a chemical compound known for its role as a tryptophan hydroxylase 1 inhibitor. This compound regulates serotonin production in the gut and has been studied for its potential therapeutic applications in various medical conditions, including osteoporosis and pulmonary hypertension .
Wissenschaftliche Forschungsanwendungen
LP-533401 Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.
Biologie: Es wird verwendet, um die Rolle von Serotonin in verschiedenen biologischen Prozessen zu untersuchen, darunter Darmfunktion und Knochenstoffwechsel.
Medizin: Es wurde auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Osteoporose, pulmonale Hypertonie und Leukämie untersucht.
Industrie: Es wird bei der Entwicklung neuer Medikamente und als Werkzeug in der Wirkstoffforschung eingesetzt .
5. Wirkmechanismus
LP-533401 Hydrochlorid entfaltet seine Wirkung durch Hemmung von Tryptophanhydroxylase 1, einem Enzym, das für die Umwandlung von Tryptophan in Serotonin verantwortlich ist. Durch die Blockierung dieses Enzyms reduziert die Verbindung die Serotoninproduktion im Darm, was nachgeschaltete Auswirkungen auf verschiedene physiologische Prozesse hat. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Serotoninsyntheseweg und seine zugehörigen Rezeptoren .
Wirkmechanismus
Target of Action
LP533401 hydrochloride, also known as LP-533401 hcl, is primarily an inhibitor of Tryptophan hydroxylase-1 (Tph-1) . Tph-1 is an isoenzyme of tryptophan hydroxylase and is the initial enzyme in gut- and lung-derived serotonin biosynthesis . It is mainly expressed in the gut and lung .
Mode of Action
LP533401 hcl interacts with the residues Tyr235 and Phe241 of Tph-1, reducing the activity of recombinant wild-type TPH-1 by 70% . This interaction results in the complete inhibition of serotonin production in cells expressing Tph1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin synthesis pathway in the gut and lungs . By inhibiting Tph-1, this compound reduces the production of serotonin, a neurotransmitter that plays a crucial role in various physiological processes .
Pharmacokinetics
In rodents, orally administered this compound is incapable of crossing the blood-brain barrier . This suggests that the compound primarily acts on peripheral tissues, such as the gut and lungs, without affecting the central nervous system .
Result of Action
The inhibition of serotonin production by this compound has several molecular and cellular effects. In mice, it dose-dependently reduces serum serotonin concentration by 30% . In ovariectomized female mice, treatment with this compound increases bone mass and bone-formation parameters, such as osteocalcin serum concentration, osteoblast numbers, and bone formation rate . Furthermore, it completely rescues the ovariectomy-induced osteopenia .
Action Environment
The action of this compound is influenced by various environmental factors. Moreover, its effects on bone mass and formation suggest that it may be particularly effective in environments where bone loss is a concern, such as in postmenopausal women .
Biochemische Analyse
Biochemical Properties
LP533401 hydrochloride interacts with Tph-1, a key enzyme in the synthesis of serotonin . In rat RBL2H3 cells expressing Tph1, LP533401 hydrochloride at a concentration of 1 μM completely inhibited serotonin production . This inhibition is achieved through interactions with residues Tyr235 and Phe241, resulting in a 70% reduction in the activity of recombinant wild-type TPH-1 .
Cellular Effects
LP533401 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it can influence cell function by impacting cell signaling pathways related to serotonin . In rat RBL2H3 cells expressing Tph1, LP533401 hydrochloride completely inhibited serotonin production .
Molecular Mechanism
The molecular mechanism of LP533401 hydrochloride involves its binding to Tph-1, leading to the inhibition of this enzyme and a subsequent decrease in serotonin synthesis . This interaction with Tph-1 involves specific residues (Tyr235 and Phe241), which are crucial for the enzyme’s activity .
Temporal Effects in Laboratory Settings
The effects of LP533401 hydrochloride can change over time in laboratory settings. For instance, in a study involving nephrectomized rats treated with LP533401 at a dose of 30 and 100 mg/kg daily for eight weeks, changes in TDO gene expression affecting the kynurenine pathway activity were observed .
Dosage Effects in Animal Models
In animal models, the effects of LP533401 hydrochloride vary with different dosages. For example, in mice, repeated treatment with LP533401 (30–250 mg/kg per day) led to marked reductions in serotonin content in the gut, lungs, and blood . At a single dose of 250 mg/kg, lung and gut 5-HT contents decreased by 50% .
Metabolic Pathways
LP533401 hydrochloride is involved in the metabolic pathway of serotonin synthesis, where it interacts with the enzyme Tph-1 . By inhibiting Tph-1, LP533401 hydrochloride can affect metabolic flux and serotonin levels .
Transport and Distribution
In rodents, orally administered LP533401 hydrochloride is incapable of crossing the blood-brain barrier . This suggests that the compound is primarily distributed within the gut and lungs, where it exerts its effects .
Vorbereitungsmethoden
The synthesis of LP-533401 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public literature.
Industrial production methods for LP-533401 hydrochloride are also proprietary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure consistency and yield. The compound is then purified and formulated for research use .
Analyse Chemischer Reaktionen
LP-533401 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere. .
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu dehydroxylierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
LP-533401 Hydrochlorid ist einzigartig in seiner Fähigkeit, Tryptophanhydroxylase 1 selektiv zu hemmen, ohne die Blut-Hirn-Schranke zu passieren. Dies macht es besonders nützlich, um die periphere Serotoninproduktion zu untersuchen, ohne die Serotoninspiegel im zentralen Nervensystem zu beeinflussen. Ähnliche Verbindungen umfassen:
- Tetrahydropapaverin Hydrochlorid
- Nepicastat Hydrochlorid
- Osilodrostat
- Telotristat Ethyl
- Rodatristat Ethyl
- p-Fluor-L-Phenylalanin .
Diese Verbindungen zielen ebenfalls auf die Serotoninsynthese oder verwandte Signalwege ab, können aber unterschiedliche Selektivität, Potenz und pharmakokinetische Eigenschaften aufweisen.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBWZCUMIXCDPM-CHXZROHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClF4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)
